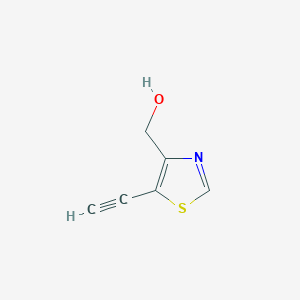

4-Thiazolemethanol, 5-ethynyl-

Description

Contextualizing Thiazole (B1198619) Heterocycles in Advanced Organic Chemistry Research

Thiazole, a five-membered heterocyclic compound containing both a sulfur and a nitrogen atom, represents a cornerstone in the field of organic and medicinal chemistry. kuey.netwjrr.orgslideshare.net This structural motif is not merely a synthetic curiosity but is a key component in numerous biologically active natural products, including thiamine (B1217682) (vitamin B1), penicillins, and epothilones. rsc.orgresearchgate.netalchempharmtech.com The thiazole ring's planarity and aromaticity, resulting from extensive pi-electron delocalization, contribute to its stability and unique chemical reactivity. kuey.netalchempharmtech.com

In advanced organic synthesis, thiazoles are valued as versatile intermediates and building blocks. wjrr.org They can function as masked formyl groups, a transformation that is highly useful in the synthesis of complex molecules like carbohydrates. rsc.org The thiazole nucleus is a common scaffold in the development of new therapeutic agents, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. kuey.netnih.govfabad.org.trsciencescholar.us Researchers continually explore thiazole chemistry to create novel derivatives for applications in pharmaceuticals, agrochemicals, and dyes. kuey.netslideshare.net The presence of nitrogen and sulfur heteroatoms also makes them important ligands in coordination chemistry, capable of binding to metal ions at the active sites of enzymes, which can enhance their therapeutic effects. researchgate.net

The Ethynyl (B1212043) Moiety in Heterocyclic Systems: Synthetic and Mechanistic Considerations

The ethynyl group (–C≡CH), a functional group derived from acetylene, imparts distinct and valuable properties when incorporated into heterocyclic systems. wikipedia.org Its most significant feature is the linear, rigid geometry dictated by the sp-hybridized carbon atoms of the triple bond. chemrxiv.orgaip.org This linearity can be exploited in molecular design to create specific spatial arrangements and to act as a non-bending linker between different molecular fragments. chemrxiv.org

From a synthetic standpoint, the terminal ethynyl group is exceptionally useful, particularly as a substrate in metal-catalyzed cross-coupling reactions. It is a key participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and high-yield formation of stable triazole rings to link complex molecular architectures. rsc.orgchemrxiv.org The synthesis of ethynyl-containing heterocycles can be achieved through various methods, including elimination, nucleophilic substitution, and isomerization reactions. clockss.org

Mechanistically, the ethynyl group influences the electronic properties of the heterocyclic system. The triple bond can maintain conjugation between adjacent aromatic rings, which is crucial for applications requiring efficient charge transport, such as in organic conducting materials. aip.org This property has led to significant interest in ethynyl-linked heterocyclic compounds for the development of materials with enhanced luminescence, high birefringence, and desirable electrical properties. aip.orgtandfonline.com

Rationale for Investigating 4-Thiazolemethanol, 5-ethynyl- as a Distinct Chemical Entity

The specific compound, 4-Thiazolemethanol, 5-ethynyl-, combines three functionally significant chemical motifs: the thiazole ring, the ethynyl group, and the hydroxymethyl (-CH₂OH) group. The rationale for its investigation as a distinct chemical entity stems from the synergistic potential of these components.

Biologically Active Core: The thiazole ring is a well-established pharmacophore, known to be a structural component of numerous FDA-approved drugs and to confer a wide range of biological activities. nih.govfabad.org.trsciencescholar.us

Synthetically Versatile Handle: The terminal 5-ethynyl group provides a reactive site for a variety of chemical transformations, most notably click chemistry and Sonogashira coupling. chemrxiv.org This allows the molecule to be readily conjugated to other complex structures, such as biomolecules, polymers, or other pharmacophores.

Point of Further Functionalization: The 4-hydroxymethyl group (a primary alcohol) offers an additional site for chemical modification. nih.govcore.ac.uk It can be oxidized to an aldehyde or carboxylic acid, or it can be used to form esters or ethers, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. googleapis.com

The combination of a biologically relevant core with two distinct and highly useful functional groups makes 4-Thiazolemethanol, 5-ethynyl- a valuable and versatile building block. Its investigation is justified by its potential as a precursor for novel therapeutic agents, functional materials, and chemical probes for biological systems. The existence of research and commercial listings for isomers like 2-Thiazolemethanol, 4-ethynyl- further indicates the scientific interest in this class of bifunctional heterocyclic compounds. guidechem.com

Overview of Research Paradigms Applicable to 4-Thiazolemethanol, 5-ethynyl-

The unique trifecta of functionalities in 4-Thiazolemethanol, 5-ethynyl- makes it amenable to a variety of modern research paradigms:

Drug Discovery and Medicinal Chemistry: The primary research paradigm would involve using this compound as a scaffold or intermediate in the synthesis of new potential drugs. wjrr.org The ethynyl group can be used to link the thiazolemethanol core to other molecular fragments via click chemistry to create libraries of triazole-containing compounds for high-throughput screening against various biological targets like kinases or microbial enzymes. chemrxiv.org The methanol (B129727) group could be modified to fine-tune solubility and binding interactions. nih.gov

Chemical Biology: The compound could be used to create chemical probes. For example, the ethynyl group allows for the attachment of reporter tags (like fluorophores) or affinity labels, enabling the study of biological targets and pathways.

Materials Science: The rigid, linear nature of the ethynyl linker, combined with the aromatic thiazole ring, makes the molecule a candidate for the synthesis of novel organic materials. aip.org Research could focus on creating polymers or liquid crystals with specific electronic or optical properties. tandfonline.com

Synthetic Methodology Development: The compound serves as an interesting substrate for developing new chemical reactions. Researchers might explore novel ways to selectively react with either the ethynyl or the methanol group, or to perform intramolecular cyclizations. clockss.org

Computational and Theoretical Chemistry: Before synthesis, Density Functional Theory (DFT) and other computational methods could be employed to predict the molecule's geometric and electronic properties, its reactivity, and its potential binding modes with protein targets. aip.org This can guide synthetic efforts and help rationalize experimental results.

Interactive Data Table: Properties of Related Thiazole Compounds

This table summarizes key properties of related thiazole compounds to provide context for the potential characteristics of 4-Thiazolemethanol, 5-ethynyl-.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature/Use | Reference |

| (2-Amino-1,3-thiazol-5-yl)methanol | 131184-73-1 | C₄H₆N₂OS | 130.17 | Reactant for imino-quinone methide intermediates. | guidechem.com |

| 4-Methyl-5-thiazoleethanol | 1136-45-4 | C₆H₉NOS | 143.21 | Metabolite found in E. coli and humans. | nih.gov |

| [2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol | 885280-43-3 | C₁₂H₁₃NOS | 219.30 | Studied for antitumor and antimicrobial properties. | |

| (5-Ethynyl-1,3,4-thiadiazol-2-yl)methanol | 170899615 | C₅H₄N₂OS | 140.16 | Isomeric heterocyclic core (thiadiazole). | nih.gov |

| 2-Thiazolemethanol, 4-ethynyl- | 845658-60-8 | C₆H₅NOS | 139.18 | Isomer of the title compound. | guidechem.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H5NOS |

|---|---|

Molecular Weight |

139.18 g/mol |

IUPAC Name |

(5-ethynyl-1,3-thiazol-4-yl)methanol |

InChI |

InChI=1S/C6H5NOS/c1-2-6-5(3-8)7-4-9-6/h1,4,8H,3H2 |

InChI Key |

UHTPGJINNMPYBT-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(N=CS1)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Thiazolemethanol, 5 Ethynyl and Its Precursors

Strategic Approaches to Thiazole (B1198619) Ring Construction with 4-Methanol and 5-Ethynyl Substitution

The primary challenge in synthesizing 4-Thiazolemethanol, 5-ethynyl- lies in the controlled construction of the thiazole core with the desired substituents or their precursors at the C-4 and C-5 positions. This requires careful selection of starting materials and reaction conditions to ensure regioselectivity and compatibility with the target functional groups.

Modified Hantzsch Thiazole Synthesis for Substituted Thiazoles

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most prominent and versatile methods for constructing the thiazole nucleus. synarchive.comwikipedia.org The classical reaction involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com To achieve the specific substitution pattern of the target molecule, modifications to the standard protocol are necessary, primarily concerning the choice of precursors.

A plausible strategy involves using an α-haloketone that already contains the C-4 methanol (B129727) precursor, such as 1-chloro-3-hydroxypropan-2-one or a protected variant. This component would react with a thioamide engineered to introduce a group at the C-5 position that can be later converted to an ethynyl (B1212043) moiety, such as a halogen or a protected amino group. The reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com The use of microwave assistance has been shown to accelerate the reaction and improve yields compared to conventional heating. nih.gov

Table 1: Representative Conditions for Modified Hantzsch Synthesis

| Reactant 1 (α-Haloketone) | Reactant 2 (Thioamide) | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | Methanol | 100°C, 30 min | High | chemhelpasap.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | EtOH/Water (50/50) | 65°C or Ultrasonic Irradiation | 79-90% | nih.gov |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | N-Phenylthiourea | Methanol | Microwave, 90°C, 30 min | up to 95% | nih.gov |

Cyclization Reactions for Direct Thiazole Formation with Specific Substituents

Beyond the Hantzsch synthesis, other cyclization strategies offer direct access to specifically substituted thiazoles. These methods can provide alternative pathways that may be more efficient or compatible with sensitive functional groups.

One such approach is the base-induced cyclization of active methylene (B1212753) isocyanides (e.g., tosylmethyl isocyanide) with carbodithioates. This method is effective for preparing 4,5-disubstituted thiazoles. organic-chemistry.org The reaction mechanism involves the formation of a key intermediate that cyclizes to form the thiazole ring. This pathway could potentially be adapted by selecting appropriate starting materials to install the C-4 methanol and a C-5 ethynyl precursor.

Another powerful method involves the cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents. acs.org This reaction provides a direct route to substituted thiazoles under relatively mild conditions. For the synthesis of the target compound, a thioamide containing the C-4 methanol group could be reacted with an iodonium (B1229267) salt bearing a protected ethynyl group.

Other notable methods include the Cook-Heilbron synthesis, which produces 5-aminothiazoles from α-aminonitriles and carbon disulfide, and various multi-component reactions that can assemble the thiazole ring in a single step from simple precursors. pharmaguideline.combepls.com

Installation of the Ethynyl Group at the C-5 Position of the Thiazole Ring

The introduction of the ethynyl group at the C-5 position is a critical step. This position on the thiazole ring is generally susceptible to electrophilic substitution, but direct ethynylation is challenging. wikipedia.orgpharmaguideline.com Therefore, cross-coupling reactions starting from a C-5 functionalized thiazole are the most common and effective strategies.

Sonogashira Cross-Coupling Strategies and Related Alkynylation Methods

The Sonogashira coupling is a robust and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is ideally suited for installing the ethynyl group onto the thiazole ring. The synthesis would first require the preparation of a precursor such as (5-bromo-thiazol-4-yl)methanol or (5-iodo-thiazol-4-yl)methanol.

The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, usually CuI. libretexts.orgyoutube.com An amine base, like triethylamine (B128534) or diisopropylamine, is used to deprotonate the terminal alkyne, forming a copper acetylide intermediate which then participates in the palladium catalytic cycle. youtube.com The reaction can be carried out under mild conditions, which is advantageous when dealing with functionalized molecules like 4-thiazolemethanol. wikipedia.org

Table 2: Typical Sonogashira Coupling Conditions

| Substrate | Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Aryl/Vinyl Halide | Terminal Alkyne | Pd(0) complex | CuI | Amine (e.g., Et₃N) | THF, DMF, etc. | wikipedia.orglibretexts.org |

| Iodobenzene | Phenylacetylene | Pd(Ph₃)₄Cl₂ | CuI | Amine | Room Temp | libretexts.org |

| Aryl Iodide | Terminal Alkyne | Pd(II) Chloride / IPr NHC | Gold(I) chloride | DBMP | Acetonitrile | wikipedia.org |

Alternative Ethynylation Pathways for Thiazole Systems

While the Sonogashira reaction is highly effective, concerns over the use of copper, which can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts, have led to the development of copper-free variants. wikipedia.orglibretexts.org These methods still rely on a palladium catalyst but proceed through a different mechanistic pathway for the activation of the alkyne. libretexts.org

Palladium-catalyzed C-H alkynylation represents another modern approach. nih.govbohrium.com This method involves the direct coupling of a C-H bond with an alkynyl halide, such as a bromoalkyne. While powerful, achieving regioselectivity at the C-5 position of the thiazole ring without a directing group can be challenging.

Introduction and Functionalization of the Methanol Group at the C-4 Position

The methanol group at the C-4 position can either be introduced as part of the initial ring-forming reaction or created by functional group transformation on a pre-formed thiazole ring.

As mentioned in section 2.1.1, incorporating a protected hydroxyl group into the α-haloketone starting material is a direct way to build the C-4 methanol substituent during Hantzsch synthesis. This strategy avoids potentially harsh functionalization steps on the assembled thiazole ring.

Alternatively, a common and versatile strategy involves the reduction of a carboxylic acid or its ester derivative at the C-4 position. For instance, 4-thiazolecarboxylic acid or its corresponding ethyl ester can be synthesized and subsequently reduced to 4-thiazolemethanol. sigmaaldrich.com Various reducing agents can be employed for this transformation. A patent describes the reduction of 4-methyl-5-(ethoxycarbonyl) thiazole to 4-methyl-5-hydroxymethyl thiazole using sodium borohydride (B1222165) in the presence of aluminum chloride. google.com Another approach involves converting the carboxylic acid to an acid chloride, which is then subjected to reduction, for example, through Rosenmund hydrogenation using a Pd/BaSO₄ catalyst, to yield an aldehyde that can be easily reduced to the alcohol. researchgate.netnih.gov

Table 3: Methods for C-4 Functional Group Transformation to Methanol

| Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| 4-Thiazolecarboxylic acid ester | Sodium Borohydride, AlCl₃ | 4-Thiazolemethanol | Reduction of ester | google.com |

Reductive Methodologies for Hydroxyl Group Formation

The formation of the 4-thiazolemethanol group typically involves the reduction of a corresponding 4-carbonyl precursor, most commonly a 4-formylthiazole. A variety of reductive methodologies can be employed, ranging from classical catalytic hydrogenation to the use of metal hydride reagents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst to reduce the aldehyde functionality. Palladium on barium sulfate (B86663) (Pd/BaSO4) has been shown to be an effective catalyst for the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride to 4-methyl-5-formylthiazole, a related transformation. nih.govresearchgate.netnih.gov This method is often favored for its clean reaction profile and the ease of product isolation.

Metal Hydride Reduction: Reagents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for the reduction of aldehydes to primary alcohols. libretexts.org Sodium borohydride is a milder and more selective reagent, making it suitable for substrates with multiple reducible functional groups. For instance, the reduction of a 4-formylthiazole derivative can be selectively achieved in the presence of other functional groups that are not reactive towards NaBH4. More specialized hydride reagents, such as N-heterocyclic carbene boranes, have also been developed for the reduction of aldehydes and ketones under mild conditions. beilstein-journals.orgnih.gov

The choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the aldehyde without affecting other sensitive parts of the molecule, such as the ethynyl group.

| Methodology | Reducing Agent/Catalyst | Typical Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/BaSO4 | Xylene, Ethanol | Clean reaction, high yield, scalable | Requires specialized equipment for handling hydrogen gas |

| Metal Hydride Reduction | NaBH4 | Methanol, Ethanol | Mild conditions, high selectivity for aldehydes | Stoichiometric reagent, potential for side reactions if not controlled |

| Metal Hydride Reduction | LiAlH4 | THF, Diethyl ether | Powerful reducing agent | Less selective, highly reactive with protic solvents |

| NHC-Borane Reduction | 1,3-dimethylimidazol-2-ylidene borane | Ethyl acetate | Stable reagent, mild conditions | Higher cost of reagent |

Stereoselective Synthesis of the 4-Thiazolemethanol Moiety

While the reduction of a 4-formylthiazole to 4-thiazolemethanol does not generate a chiral center at the carbinol carbon, stereoselectivity becomes a crucial consideration when substituents are present on the thiazole ring or the side chain, leading to the formation of stereoisomers. Asymmetric reduction of a prochiral ketone at the 4-position would be a key strategy for introducing chirality.

Enzymatic Reduction: Biocatalysis offers a powerful tool for the stereoselective reduction of carbonyl compounds. Enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms can reduce aldehydes and ketones with high enantioselectivity under mild, environmentally friendly conditions. researchgate.netscielo.org.mxscielo.org.mxnih.govtudelft.nl The use of whole-cell biocatalysts or isolated enzymes can provide access to specific stereoisomers of chiral alcohols. For example, the enzymatic reduction of a 4-acylthiazole derivative could yield an enantiomerically enriched (R)- or (S)-4-thiazolemethanol derivative, depending on the enzyme used.

Chiral Metal Catalysts: Asymmetric hydrogenation using chiral metal catalysts, such as those based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands, is another well-established method for the enantioselective reduction of ketones. While more commonly applied to ketones, developments in this area are extending to the enantioselective reduction of aldehydes to deuterated primary alcohols.

Chemo- and Regioselective Synthesis of 4-Thiazolemethanol, 5-ethynyl-

The synthesis of 4-Thiazolemethanol, 5-ethynyl- requires precise control over the introduction of the two functional groups at the C4 and C5 positions of the thiazole ring. A plausible and efficient strategy involves a Sonogashira cross-coupling reaction to install the ethynyl group.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the formation of carbon-carbon bonds. nih.govresearchgate.netresearchgate.net To synthesize the target molecule, a 5-halo-4-formylthiazole would be a suitable precursor. The Sonogashira coupling of this precursor with a protected or terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI) would selectively form the C-C bond at the 5-position. The formyl group at the 4-position can then be reduced to the methanol group in a subsequent step.

The regioselectivity of the Sonogashira coupling is generally high, with the reaction occurring specifically at the carbon-halogen bond. The choice of halogen at the 5-position (I > Br > Cl) can influence the reaction rate and efficiency.

| Heterocyclic Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3,5-disubstituted-4-iodoisoxazole | Terminal alkynes | Pd(PPh3)2Cl2, CuI | Et3N | THF | up to 98% nih.gov |

| 6,7-dibromoquinoline-5,8-dione | Terminal alkynes | Pd(PPh3)2Cl2 | TBAF | THF | 50-85% researchgate.net |

| o-ethynylanilines | Aryl iodides | Pd catalyst | - | - | - researchgate.net |

Green Chemistry Principles in the Synthesis of Ethynyl Thiazole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact. For the synthesis of ethynyl thiazole derivatives, several green approaches can be considered.

Use of Greener Solvents: Traditional Sonogashira reactions often employ solvents like DMF or THF. Recent research has focused on the use of more environmentally benign solvents such as water, ionic liquids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone. digitellinc.comnih.govnih.govrsc.orgacs.org These green solvents can often enhance reaction rates and simplify product purification.

Biocatalysis: As mentioned in the context of stereoselective synthesis, biocatalysis represents a cornerstone of green chemistry. The use of enzymes for the reduction of the 4-formyl group operates under mild conditions (room temperature and neutral pH) in aqueous media, avoiding the need for harsh reagents and organic solvents. researchgate.netscielo.org.mxscielo.org.mxnih.govtudelft.nl

Energy Efficiency: The use of microwave irradiation can significantly accelerate reaction times for both the Sonogashira coupling and other synthetic steps, leading to reduced energy consumption compared to conventional heating methods.

By incorporating these green chemistry principles, the synthesis of 4-Thiazolemethanol, 5-ethynyl- and related compounds can be made more efficient, economical, and environmentally sustainable.

Chemical Reactivity and Transformation of 4 Thiazolemethanol, 5 Ethynyl

Reactivity of the Ethynyl (B1212043) Moiety in 4-Thiazolemethanol, 5-ethynyl-

The terminal alkyne is the most reactive site on the molecule for a variety of addition and coupling reactions. Its high electron density and the acidity of the terminal proton make it a focal point for synthetic transformations.

Click Chemistry Applications (Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal ethynyl group of 4-Thiazolemethanol, 5-ethynyl- makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and reliable method for covalently linking the thiazole (B1198619) moiety to other molecules. The reaction involves the [3+2] cycloaddition between the terminal alkyne and an organic azide (B81097), catalyzed by a copper(I) species, to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.

The CuAAC reaction is valued for its high yields, mild reaction conditions (often proceeding at room temperature in various solvents, including water), and exceptional functional group tolerance. These features allow for the conjugation of the thiazole derivative to a wide array of substrates, such as biomolecules, polymers, or other complex organic fragments, without the need for protecting groups. The resulting triazole linker is not merely a passive connector; it is a rigid, aromatic unit that can participate in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the final conjugate.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Features |

| 4-Thiazolemethanol, 5-ethynyl- | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | 1-(Phenylmethyl)-4-(4-(hydroxymethyl)thiazol-5-yl)-1H-1,2,3-triazole | High regioselectivity (1,4-isomer), excellent yield, robust and stable triazole linkage. |

Transition Metal-Catalyzed Coupling Reactions at the Ethynyl Group (e.g., Modified Sonogashira)

The terminal alkyne readily participates in transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. libretexts.orgyoutube.com This reaction creates a C(sp)-C(sp²) bond by coupling the terminal alkyne with an aryl or vinyl halide. youtube.com The classic Sonogashira reaction is catalyzed by a combination of a palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) in the presence of an amine base. libretexts.orgnih.gov

This methodology allows for the direct attachment of various aromatic and heteroaromatic systems to the C5 position of the thiazole ring, significantly extending the molecule's conjugation and structural complexity. Such extended π-systems are of great interest in the development of molecular electronics and functional dyes. Modified, copper-free Sonogashira protocols have also been developed to circumvent the common side reaction of alkyne homocoupling (Glaser coupling) and to simplify product purification. nih.gov

Table 2: Example of a Modified Sonogashira Coupling Reaction

| Alkyne Substrate | Coupling Partner | Catalyst/Base System | Product | Significance |

| 4-Thiazolemethanol, 5-ethynyl- | Iodobenzene | Pd(PPh₃)₂Cl₂, Et₃N | 4-Thiazolemethanol, 5-(phenylethynyl)- | Forms a conjugated arylalkyne, useful in materials science and as a precursor for more complex structures. |

Hydration, Halogenation, and Other Addition Reactions to the Alkyne

The carbon-carbon triple bond of the ethynyl group can undergo various addition reactions.

Hydration : In the presence of an acid catalyst, typically mercury(II) sulfate (B86663) in aqueous sulfuric acid, the alkyne can undergo hydration. Following Markovnikov's rule, the addition of water across the triple bond initially forms an enol intermediate, which rapidly tautomerizes to the more stable ketone. For 4-Thiazolemethanol, 5-ethynyl-, this would result in the formation of a methyl ketone at the C5 position of the thiazole ring.

Halogenation : The alkyne reacts with halogens such as chlorine (Cl₂) and bromine (Br₂). chemistrysteps.commasterorganicchemistry.com The reaction proceeds via a cyclic halonium ion intermediate. libretexts.org The addition of one equivalent of the halogen typically results in the anti-addition product, a trans-dihaloalkene. masterorganicchemistry.com If an excess of the halogen is used, a second addition can occur to yield a tetrahaloalkane derivative. chemistrysteps.com This reaction provides a route to functionalized vinyl or alkyl halides.

Table 3: Common Addition Reactions at the Ethynyl Group

| Reaction Type | Reagents | Intermediate | Final Product |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Vinyl Cation/Enol | 5-Acetyl-4-(hydroxymethyl)thiazole |

| Bromination (1 equiv.) | Br₂ in CCl₄ | Cyclic Bromonium Ion | 5-(1,2-dibromoethenyl)-4-(hydroxymethyl)thiazole (trans-isomer) |

| Bromination (2 equiv.) | Excess Br₂ in CCl₄ | N/A | 5-(1,1,2,2-tetrabromoethyl)-4-(hydroxymethyl)thiazole |

Transformations Involving the Thiazole Ring System

The thiazole ring is an aromatic heterocycle, but its reactivity is significantly influenced by the presence of the electronegative nitrogen and sulfur atoms, which generally make the ring electron-deficient compared to benzene. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole Core

The thiazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. pharmaguideline.comslideshare.net In an unsubstituted thiazole, the C5 position is the most electron-rich and thus the preferred site for electrophilic attack. pharmaguideline.comwikipedia.org However, in 4-Thiazolemethanol, 5-ethynyl-, this position is already substituted. Electrophilic attack at other positions (C2 or C4) is difficult and requires harsh conditions. The C2 position is the most electron-deficient and therefore the most susceptible to deprotonation by a strong base or to nucleophilic attack. pharmaguideline.comwikipedia.org

Nucleophilic aromatic substitution (SₙAr) can occur on the thiazole ring, particularly if a good leaving group (like a halide) is present at the C2 position. The reaction is facilitated by the ability of the heteroatoms to stabilize the negative charge in the Meisenheimer-like intermediate. wikipedia.orgmasterorganicchemistry.com While the parent molecule does not have a suitable leaving group, derivatives could be synthesized to undergo such transformations.

Functionalization at Nitrogen and Sulfur Atoms of the Thiazole Ring

The heteroatoms of the thiazole ring also present sites for chemical modification.

Nitrogen Atom : The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be readily protonated by acids or alkylated by electrophiles like alkyl halides. pharmaguideline.com N-alkylation results in the formation of a positively charged thiazolium salt. wikipedia.orggoogle.com These salts are important intermediates; for example, the proton at the C2 position of a thiazolium salt becomes significantly more acidic and can be removed by a base to form a thiazol-2-ylidene, a type of N-heterocyclic carbene.

Sulfur Atom : The sulfur atom in the thiazole ring is generally less reactive than the nitrogen. It is relatively resistant to oxidation. slideshare.net However, under strong oxidizing conditions (e.g., with peroxy acids like m-CPBA), the sulfur can be oxidized to form a non-aromatic thiazole S-oxide (sulfoxide) or, with further oxidation, a thiazole S,S-dioxide (sulfone). wikipedia.org These transformations alter the electronic properties and geometry of the ring system.

Reactions of the 4-Hydroxymethyl Group

The primary alcohol functionality at the 4-position of the thiazole ring is a prime site for a variety of chemical transformations, including oxidation, esterification, and derivatization.

Oxidation: The primary alcohol of 4-Thiazolemethanol, 5-ethynyl- can be oxidized to yield either the corresponding aldehyde (5-ethynyl-4-thiazolecarbaldehyde) or carboxylic acid (5-ethynyl-4-thiazolecarboxylic acid). The outcome of the reaction is dependent on the choice of oxidizing agent. organicchemistrytutor.com Milder reagents are selective for the aldehyde, while stronger oxidants will typically lead to the carboxylic acid. organicchemistrytutor.comresearchgate.net

To Aldehyde: Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol (using dimethyl sulfoxide, oxalyl chloride, and a hindered base) can be employed to stop the oxidation at the aldehyde stage. masterorganicchemistry.com

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will oxidize the primary alcohol completely to the carboxylic acid. organicchemistrytutor.comkhanacademy.org

Esterification: The 4-hydroxymethyl group can readily undergo esterification with carboxylic acids under acidic catalysis, a process known as the Fischer esterification. chemistrysteps.com This reversible reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water. byjus.comlibretexts.org To drive the equilibrium towards the formation of the ester, an excess of the alcohol or the removal of water is typically employed. chemistrysteps.comlibretexts.org This reaction allows for the synthesis of a wide array of ester derivatives of 4-Thiazolemethanol, 5-ethynyl-.

| Reaction Type | Reactant | Typical Reagents | Potential Product |

|---|---|---|---|

| Mild Oxidation | 4-Thiazolemethanol, 5-ethynyl- | Pyridinium Chlorochromate (PCC) | 5-ethynyl-4-thiazolecarbaldehyde |

| Strong Oxidation | 4-Thiazolemethanol, 5-ethynyl- | Potassium Permanganate (KMnO₄) | 5-ethynyl-4-thiazolecarboxylic acid |

| Esterification | 4-Thiazolemethanol, 5-ethynyl- + Acetic Acid | H₂SO₄ (catalyst) | (5-ethynyl-4-thiazolyl)methyl acetate |

| Esterification | 4-Thiazolemethanol, 5-ethynyl- + Benzoic Acid | H₂SO₄ (catalyst) | (5-ethynyl-4-thiazolyl)methyl benzoate |

The 4-hydroxymethyl group serves as an ideal handle for derivatization to create prodrugs or bioconjugates. A prodrug is an inactive or less active molecule that is converted into an active drug in vivo. This strategy is often used to improve properties such as solubility, stability, or bioavailability. nih.gov

By forming an ester or ether linkage at the hydroxymethyl position, the polarity of 4-Thiazolemethanol, 5-ethynyl- can be modified. For instance, esterification with a hydrophilic moiety like a short polyethylene (B3416737) glycol (PEG) chain could enhance aqueous solubility. nih.gov Conversely, attachment of a lipophilic group could improve its ability to cross cell membranes. These linkages are often designed to be cleaved by metabolic enzymes, such as esterases, to release the active parent compound at the target site. researchgate.net

Similarly, the hydroxymethyl group can be used to conjugate the molecule to larger carriers, such as polymers or proteins, to alter its pharmacokinetic profile or for targeted delivery applications.

| Prodrug/Conjugate Strategy | Attached Moiety | Linkage Type | Potential Advantage |

|---|---|---|---|

| Improved Solubility | Amino Acid (e.g., Glycine) | Ester | Increased aqueous solubility |

| Improved Permeability | Fatty Acid (e.g., Palmitic Acid) | Ester | Enhanced lipophilicity |

| Targeted Delivery | Water-soluble polymer (e.g., PEG) | Ether or Ester | Modified pharmacokinetic profile |

The 4-hydroxymethyl group is a key participant in hydrogen bonding. The hydroxyl proton is a hydrogen bond donor, while the oxygen atom's lone pairs are hydrogen bond acceptors. Additionally, the nitrogen atom in the thiazole ring acts as a hydrogen bond acceptor. mdpi.comnih.gov These interactions are crucial in determining the compound's physical properties, such as melting point and solubility, and how it interacts with biological macromolecules.

In solution, 4-Thiazolemethanol, 5-ethynyl- can form hydrogen bonds with protic solvents like water or ethanol. In a biological context, it can interact with amino acid residues in an enzyme's active site, with the hydroxyl group potentially forming hydrogen bonds with residues like aspartate, serine, or glutamine, and the thiazole nitrogen interacting with donor residues like arginine or lysine. nih.govnih.gov

Multi-Component Reactions Incorporating 4-Thiazolemethanol, 5-ethynyl-

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all reactants, are highly valued for their efficiency in building molecular complexity. nih.gov While direct participation of 4-Thiazolemethanol, 5-ethynyl- in an MCR is not prominently documented, its derivatives are excellent potential candidates.

Specifically, the oxidation of the 4-hydroxymethyl group to 5-ethynyl-4-thiazolecarbaldehyde opens up pathways for its use in well-known MCRs. For example, this aldehyde could serve as the carbonyl component in a Biginelli reaction with a β-ketoester and urea (B33335) (or thiourea) to generate highly functionalized dihydropyrimidinones. nih.govnih.gov Similarly, it could be a substrate in a Hantzsch-type synthesis to produce dihydropyridine (B1217469) derivatives. nih.gov The ethynyl and thiazole moieties would be incorporated into a larger, more complex scaffold, providing rapid access to diverse chemical libraries.

Mechanistic Investigations of 4-Thiazolemethanol, 5-ethynyl- Transformations

The mechanisms of the primary transformations of the 4-hydroxymethyl group are well-established in organic chemistry.

Oxidation Mechanism: The mechanism of oxidation depends on the reagent. For chromate-based oxidants like PCC, the reaction proceeds through the formation of a chromate (B82759) ester. This is followed by the removal of the α-proton (the one on the carbon bearing the oxygen) by a base (like pyridine), leading to an E2-like elimination that breaks the O-Cr bond and forms the C=O double bond of the aldehyde. masterorganicchemistry.comkhanacademy.org

Fischer Esterification Mechanism: This acid-catalyzed reaction follows a sequence of protonation and nucleophilic attack steps. organic-chemistry.org

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. chemistrysteps.combyjus.com

Nucleophilic Attack: The alcohol (4-Thiazolemethanol, 5-ethynyl-) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. byjus.comlibretexts.org

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water). chemistrysteps.com

Elimination: The lone pair on the remaining hydroxyl group assists in the elimination of a water molecule, reforming the C=O double bond and generating a protonated ester. byjus.com

Deprotonation: A base (like water or the alcohol) removes the final proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product. byjus.com

This detailed mechanistic understanding allows for the rational optimization of reaction conditions to achieve desired transformations of 4-Thiazolemethanol, 5-ethynyl-.

A comprehensive search for scholarly articles and research data concerning the computational and theoretical studies of 4-Thiazolemethanol, 5-ethynyl- has been conducted. The investigation sought specific information to address the outlined sections regarding quantum chemical calculations, spectroscopic property prediction, and reactivity analysis.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as per the provided outline. The creation of data tables and in-depth content for each subsection would require access to research that has not been published or is not publicly accessible.

Computational and Theoretical Studies of 4 Thiazolemethanol, 5 Ethynyl

Computational Studies on Molecular Interactions and Recognition

Computational studies are crucial for understanding how 4-Thiazolemethanol, 5-ethynyl- interacts with its biological targets at a molecular level. Techniques such as molecular docking and the analysis of non-covalent interactions (NCI) provide deep insights into the binding mechanisms and recognition processes.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net For thiazole (B1198619) derivatives, these studies help identify key interactions, such as hydrogen bonds and π-stacking, between the ligand and amino acid residues in the active site of a protein. nih.govnih.gov The binding affinity, often expressed as a docking score, indicates the strength of the interaction and is a critical factor in predicting the compound's potential efficacy. researchgate.netniscpr.res.in

Further analysis using methods like Reduced Density Gradient (RDG) helps in visualizing and understanding the nature of non-covalent interactions, which are fundamental for molecular recognition. researchgate.netniscpr.res.in The molecular electrostatic potential (MEP) surface is another important tool, mapping the electron density to identify nucleophilic and electrophilic sites on the molecule. researchgate.netniscpr.res.in This information is vital for explaining the reactivity and interaction patterns of the compound. Frontier molecular orbital analysis (HOMO-LUMO) also contributes to understanding the molecule's electronic properties and reactivity. researchgate.netniscpr.res.in

These computational approaches collectively provide a detailed picture of the molecular recognition process, guiding the design of more potent and selective analogs of the ethynyl (B1212043) thiazole scaffold.

Development of QSAR Models for Ethynyl Thiazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. nih.govfiveable.me The fundamental principle is that the structural and physicochemical properties of a molecule determine its activity. fiveable.me For ethynyl thiazole scaffolds, QSAR models are invaluable for predicting the biological activities of untested derivatives, thereby accelerating the drug discovery process. nih.govnih.gov

The development of a robust QSAR model involves several key steps. First, a dataset of molecules with known activities is collected. researchgate.net Then, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as orbital energies (e.g., ELUMO) and partial charges. mdpi.com

Physicochemical descriptors: Like hydrophobicity (LogP) and polarizability. mdpi.com

Using statistical methods, a mathematical equation is derived that links these descriptors to the biological activity. nih.gov For thiazole-containing scaffolds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to build predictive models. nih.govmdpi.com These models can highlight which structural features are essential for activity. For instance, a QSAR study might reveal that the presence of a hydrogen bond donor or a specific hydrophobic group at a particular position on the thiazole ring is crucial for high potency. researchgate.net

The predictive power of the QSAR model is rigorously validated before it can be used to screen new, virtual compounds, prioritizing the synthesis of the most promising candidates. researchgate.net

The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study for a series of 5-ethynyl-4-thiazolemethanol derivatives.

| Compound | R-Group | LogP (Hydrophobicity) | ELUMO (eV) | Molecular Weight (g/mol) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 | -H | 1.5 | -1.2 | 139.18 | 10.5 |

| 2 | -CH3 | 1.9 | -1.1 | 153.21 | 8.2 |

| 3 | -Cl | 2.2 | -1.5 | 173.63 | 5.1 |

| 4 | -OCH3 | 1.4 | -1.0 | 169.21 | 9.7 |

Advanced Academic Applications and Functional Materials Derived from 4 Thiazolemethanol, 5 Ethynyl

Role as a Privileged Scaffold in Rational Design of Chemical Probes and Ligands

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The 5-ethynyl-thiazole core is increasingly recognized as such a scaffold. The thiazole (B1198619) ring is a bioisostere for various other aromatic and heterocyclic systems and is present in numerous biologically active compounds. The addition of the ethynyl (B1212043) group provides a key reactive point for covalent modification or for extending the molecule's structure to probe interactions within a binding site.

The 5-ethynyl-thiazole moiety has been instrumental in the design of highly specific and potent modulators of enzymes and receptors. The terminal alkyne can act as an electrophilic "warhead" that forms a covalent bond with nucleophilic residues, such as cysteine, in the active site of an enzyme, leading to irreversible inhibition. researchgate.net This strategy offers advantages in potency and duration of action. researchgate.net

Researchers have successfully incorporated the ethynylthiazole framework into covalent inhibitors targeting Glutathione Peroxidase 4 (GPX4), an enzyme implicated in a form of regulated cell death known as ferroptosis. nih.govnih.gov For instance, compounds bearing a 2-ethynylthiazole-4-carboxamide (B13950179) moiety have been developed as selective GPX4 inhibitors, demonstrating the utility of the ethynylthiazole as a cysteine-targeting electrophilic warhead. researchgate.netacs.orgwlsc.org.cn Similarly, a class of compounds known as CETZOLEs, which feature a 4-cyclopentenyl-2-ethynylthiazole scaffold, also induce ferroptosis, with GPX4 being a prominent target. nih.govresearchgate.net

Beyond enzyme inhibition, the scaffold has been used to develop receptor modulators. Derivatives of ethynylthiazole have been investigated as antagonists for the leukotriene D4 receptor, a target relevant to inflammatory conditions. acs.org Furthermore, patent literature describes 4-ethynylthiazole (B40468) derivatives as potential allosteric modulators for metabotropic glutamate (B1630785) (mGlu) receptors, which are important targets for neurological disorders. googleapis.com

| Compound Class / Derivative | Biological Target | Mode of Action |

| 2-Ethynylthiazole-4-carboxamides | Glutathione Peroxidase 4 (GPX4) | Covalent Inhibitor (induces ferroptosis) researchgate.netacs.orgwlsc.org.cn |

| CETZOLEs (4-cyclopentenyl-2-ethynylthiazole) | Glutathione Peroxidase 4 (GPX4) | Covalent Inhibitor (induces ferroptosis) nih.govresearchgate.net |

| Ethynylthiazole derivatives | Leukotriene D4 Receptor | Antagonist acs.org |

| 4-Ethynylthiazole derivatives | Metabotropic Glutamate (mGlu) Receptors | Allosteric Modulator googleapis.com |

The terminal alkyne of the 5-ethynyl-thiazole scaffold is a premier functional group for use in chemical biology, primarily due to its ability to participate in "click chemistry." The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that ligates an alkyne with an azide (B81097) to form a stable triazole ring. This reaction allows the 5-ethynyl-thiazole scaffold to be used as a chemical reporter or a building block for more complex probes.

This functionality enables the precise attachment of reporter molecules, such as fluorophores or affinity tags (e.g., biotin), to biomolecules of interest. activate-scientific.com For example, a biomolecule (like a protein, nucleic acid, or metabolite) can be metabolically or synthetically labeled with an azide-containing precursor. Subsequent reaction with an ethynylthiazole-based probe via CuAAC allows for detection, visualization, or purification of the target biomolecule. The ethynylthiazole framework can be incorporated into hybrid molecules and serve as a valuable tool for a wide range of chemical biology applications, including target identification and validation. nih.govnih.gov

Integration into Advanced Functional Materials

The electronic properties and rigid structure of the thiazole ring, combined with the polymerization capability of the ethynyl group, make 4-Thiazolemethanol, 5-ethynyl- an attractive monomer for the synthesis of advanced functional materials. These materials often feature extended π-conjugated systems, which are essential for applications in electronics and sensor technology.

Thiazole-containing polymers are a well-established class of organic semiconductors used in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-deficient nature of the thiazole ring imparts desirable electron-transporting properties to these materials.

The 5-ethynyl group provides a direct route to creating highly conjugated polymers. Transition metal-catalyzed coupling reactions, particularly the Sonogashira cross-coupling, are highly effective for this purpose. researchgate.net This reaction couples the terminal alkyne of the thiazole monomer with an aryl or vinyl halide, creating a repeating polymer backbone with alternating thiazole and aryl units connected by alkyne linkages. This process has been used to prepare various polyethynyl aromatic compounds, including those derived from 2-ethynylthiazole (B51339) and 2,4-diethynylthiazole. researchgate.net The resulting conjugated polymers possess rigid structures and delocalized π-electron systems, which are crucial for efficient charge transport and favorable optical properties required for electronic device applications.

The same electronic and structural features that make thiazole-ethynyl polymers suitable for electronics also make them promising for chemical sensor applications. The extended π-conjugation in these materials can be sensitive to external stimuli, including the binding of specific analytes. This interaction can perturb the electronic structure of the material, leading to a detectable change in its optical (colorimetric or fluorescent) or electrical (conductivity) properties.

The 4-Thiazolemethanol, 5-ethynyl- scaffold possesses multiple sites for coordination with metal ions. The thiazole ring itself is an excellent ligand, containing both a hard nitrogen atom and a soft sulfur atom, allowing it to coordinate with a wide range of hard and soft metal centers. Additionally, the π-system of the ethynyl group can interact with transition metals, forming organometallic complexes.

The formation of such metal complexes is a fundamental aspect of the catalytic reactions used to synthesize ethynylthiazole derivatives and polymers. For example, palladium- and copper-catalyzed coupling reactions proceed through intermediates where the metal catalyst coordinates to the alkyne. researchgate.net Beyond these transient interactions, stable metal complexes can be formed. The thiazole ring can act as a monodentate or bidentate ligand, while the hydroxymethyl group can also participate in coordination through its oxygen atom. This multi-dentate character allows the molecule to act as a linker in the formation of coordination polymers or Metal-Organic Frameworks (MOFs), where the metal ions serve as nodes and the organic molecule connects them into a larger, often porous, network. The synthesis of phosphonic acids and their subsequent coordination chemistry has been explored with ethynylthiazole derivatives, highlighting the interplay between the scaffold and metal catalysts like palladium. acs.org

Supramolecular Assembly and Self-Assembling Systems

The field of supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. The molecular architecture of 4-Thiazolemethanol, 5-ethynyl- offers several features that are highly conducive to the formation of such assemblies.

The presence of the terminal alkyne provides a versatile handle for forming hydrogen bonds, halogen bonds, and metal coordination complexes. The nitrogen and sulfur atoms within the thiazole ring can also participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. Furthermore, the hydroxymethyl group is a classic hydrogen bond donor and acceptor, further promoting directional and predictable self-assembly.

Research on related thiazolo[5,4-d]thiazole (B1587360) derivatives has demonstrated their capacity to form highly ordered one-dimensional (1D) and two-dimensional (2D) supramolecular polymers. nih.gov In these systems, a combination of hydrogen bonding, van der Waals forces, and π-π interactions drives the assembly of monomeric units into functional materials. For instance, the competition between side-chain van der Waals interactions and hydrogen bonding between the core units can dictate the dimensionality of the resulting assembly. nih.gov It is conceivable that derivatives of 4-Thiazolemethanol, 5-ethynyl- could be designed to exhibit similar controlled self-assembly behaviors, leading to the formation of nanofibers, nanosheets, or other complex architectures.

The ethynyl group also opens up the possibility of creating covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) through polymerization or coordination chemistry. These porous materials have applications in gas storage, catalysis, and sensing.

Table 1: Potential Non-Covalent Interactions Involving 4-Thiazolemethanol, 5-ethynyl- in Supramolecular Assembly

| Interaction Type | Participating Functional Group(s) | Potential Role in Assembly |

| Hydrogen Bonding | -OH, -C≡CH, Thiazole N | Directional control, formation of tapes, sheets, and helices. |

| π-π Stacking | Thiazole ring | Stabilization of columnar or lamellar structures. |

| Halogen Bonding | -C≡CH (with halogen bond donors) | Anisotropic control of assembly. |

| Metal Coordination | Thiazole N, Thiazole S, -C≡CH | Formation of metallo-supramolecular polymers and frameworks. |

| van der Waals Forces | Alkyl/Aryl substituents (if modified) | Influence on packing density and dimensionality. nih.gov |

Bio-imaging Applications (excluding clinical data)

Fluorescent probes are indispensable tools in biological research, enabling the visualization of cellular structures and processes with high specificity. Thiazole-containing compounds are known to exhibit interesting photophysical properties and have been incorporated into various fluorescent sensors and imaging agents. nih.gov

The rigid, planar structure of the thiazole ring in 4-Thiazolemethanol, 5-ethynyl- can contribute to a high fluorescence quantum yield. The ethynyl group offers a site for facile modification via "click" chemistry, allowing for the attachment of targeting ligands, such as peptides or small molecules, to direct the probe to specific organelles or biomolecules. This modularity is a significant advantage in the design of highly specific imaging agents.

Furthermore, the thiazole moiety itself can act as a recognition element for certain analytes. For instance, thiazole derivatives have been explored as chemosensors for metal ions. nih.gov The binding of a metal ion to the thiazole ring can induce a change in the fluorescence properties of the molecule, enabling the detection and quantification of the analyte.

While direct bio-imaging studies of 4-Thiazolemethanol, 5-ethynyl- have not yet been reported, the structural motifs present in the molecule are found in existing imaging probes. For example, derivatives of (2-((dimethylamino)methyl)thiazol-4-yl)methanol (B143789) have been utilized as scaffolds in medicinal chemistry and could be adapted for imaging purposes. evitachem.com The development of radiolabeled versions of thiazole derivatives for positron emission tomography (PET) imaging further highlights the potential of this chemical class in bio-imaging. evitachem.com

Table 2: Potential Design Strategies for Bio-imaging Probes Based on 4-Thiazolemethanol, 5-ethynyl-

| Probe Component | Function | Example Modification of 4-Thiazolemethanol, 5-ethynyl- |

| Fluorophore | Signal generation | The core 4-Thiazolemethanol, 5-ethynyl- structure. |

| Recognition Unit | Binds to the target analyte | Functionalization of the ethynyl group with a metal chelator. |

| Targeting Ligand | Directs the probe to a specific location | Attachment of a cell-penetrating peptide via the ethynyl group. |

| Linker | Connects the different components | A triazole linkage formed via a click reaction at the ethynyl position. |

Future Research Directions and Unexplored Avenues for 4 Thiazolemethanol, 5 Ethynyl

Expansion of Diversity-Oriented Synthesis Libraries for Novel Derivatives

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules, which is crucial for the discovery of new bioactive compounds. nih.govresearchgate.net While DOS has been applied to various heterocyclic systems, the development of extensive libraries based on the 4-Thiazolemethanol, 5-ethynyl- scaffold remains a significant area for future exploration. The presence of three distinct functional groups—the thiazole (B1198619) core, the primary alcohol, and the terminal alkyne—provides a rich platform for introducing molecular diversity.

Future research should focus on leveraging these functional handles to generate a wide array of derivatives. For instance, the ethynyl (B1212043) group is particularly amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be used to introduce a vast range of substituents. mdpi.com The hydroxyl group can be readily derivatized through esterification, etherification, or conversion to other functional groups. Furthermore, the thiazole ring itself can be a site for further functionalization.

The systematic exploration of these derivatization pathways will lead to the creation of novel compound libraries with significant potential for biological screening and materials science applications. A representative strategy for the expansion of a DOS library from 4-Thiazolemethanol, 5-ethynyl- is outlined in the table below.

| Functional Group | Reaction Type | Potential Reagents/Building Blocks | Resulting Structural Diversity |

| 5-ethynyl | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Diverse organic azides (aliphatic, aromatic, heterocyclic) | Introduction of a wide variety of triazole-linked substituents |

| 5-ethynyl | Sonogashira Coupling | Aryl or heteroaryl halides | Formation of carbon-carbon bonds to various aromatic systems |

| 4-methanol | Esterification | Carboxylic acids, acid chlorides, anhydrides | Generation of a library of esters with varying chain lengths and functionalities |

| 4-methanol | Etherification | Alkyl halides, tosylates | Introduction of diverse ether linkages |

| Thiazole Ring | N-alkylation/arylation | Alkyl/aryl halides (if applicable to the specific thiazole tautomer) | Modification of the core heterocyclic structure |

This table presents a hypothetical framework for the diversity-oriented synthesis of novel derivatives from 4-Thiazolemethanol, 5-ethynyl-.

Exploration of Under-Represented Reaction Pathways

The reactivity of the 4-Thiazolemethanol, 5-ethynyl- scaffold has not been fully explored. Future research should aim to investigate under-represented reaction pathways to unlock novel transformations and molecular architectures. The interplay between the ethynyl group and the adjacent thiazole ring could lead to unique cyclization and rearrangement reactions.

For instance, intramolecular reactions involving the hydroxymethyl group and the ethynyl group could be explored to construct fused ring systems. Additionally, the thiazole ring can participate in various cycloaddition and metal-catalyzed cross-coupling reactions that have not been systematically studied for this specific substitution pattern. Investigating these novel reaction pathways will not only expand the chemical space accessible from this starting material but also potentially lead to the discovery of new synthetic methodologies.

Advanced Spectroscopic Characterization Techniques (excluding basic identification data)

While basic spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) are essential for routine characterization, advanced spectroscopic techniques can provide deeper insights into the structural and electronic properties of 4-Thiazolemethanol, 5-ethynyl- and its derivatives. Future research should employ these advanced methods to understand the subtle nuances of its molecular structure and reactivity.

Techniques such as two-dimensional NMR (COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, especially in more complex derivatives. Solid-state NMR could provide information on the packing and conformation of the molecule in the crystalline state. Furthermore, advanced techniques like rotational spectroscopy could be employed to determine the precise gas-phase structure of the molecule, providing valuable data for benchmarking theoretical calculations. uva.esresearchgate.net The application of these advanced spectroscopic methods will contribute to a more comprehensive understanding of this compound's physicochemical properties.

Synergistic Applications with Other Heterocyclic Systems

The combination of different heterocyclic scaffolds within a single molecule, often referred to as molecular hybridization, is a well-established strategy in medicinal chemistry to enhance biological activity and overcome drug resistance. ekb.eg The thiazole ring is a prominent feature in many biologically active compounds. nih.govglobalresearchonline.net Future research should focus on the synthesis of hybrid molecules that couple the 4-Thiazolemethanol, 5-ethynyl- moiety with other heterocyclic systems known for their biological relevance, such as pyrazoles, imidazoles, or pyridines. nih.govmdpi.com

The ethynyl group serves as an excellent handle for linking to other heterocycles through various coupling reactions. These synergistic applications could lead to the discovery of new chemical entities with enhanced or novel biological profiles. For example, combining the thiazole core with a pyrazole moiety could result in compounds with interesting antimicrobial or anticancer properties. mdpi.com

| Heterocyclic Partner | Potential Linking Strategy | Potential Synergistic Biological Activity |

| Pyrazole | Click Chemistry (CuAAC) with an azido-pyrazole | Antimicrobial, Anticancer mdpi.com |

| Imidazole | Sonogashira coupling with a halo-imidazole | Kinase inhibition, Anticancer |

| Pyridine | C-H activation/coupling | Neurological disorders, Agrochemicals |

| Benzothiazole | Synthesis of fused ring systems | Anticancer, Antiviral nih.gov |

This table provides hypothetical examples of synergistic applications of 4-Thiazolemethanol, 5-ethynyl- with other heterocyclic systems.

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly important in modern organic synthesis. dntb.gov.uabohrium.com Future research on 4-Thiazolemethanol, 5-ethynyl- should prioritize the development of sustainable synthetic routes that minimize waste, reduce the use of hazardous reagents, and employ renewable resources. researchgate.net This includes exploring one-pot reactions, using greener solvents (e.g., water, ethanol, or bio-based solvents), and developing catalytic methods that are more environmentally benign. mdpi.combepls.com

For instance, the synthesis of the thiazole ring itself can often be achieved through greener methods, such as microwave-assisted synthesis or the use of eco-friendly catalysts. researchgate.net By focusing on sustainability from the outset, the synthesis of 4-Thiazolemethanol, 5-ethynyl- and its derivatives can be made more efficient and environmentally responsible.

High-Throughput Screening of Derived Scaffolds for Academic Research (excluding clinical data)

The development of diverse chemical libraries from the 4-Thiazolemethanol, 5-ethynyl- scaffold will provide a valuable resource for academic research through high-throughput screening (HTS). HTS allows for the rapid screening of large numbers of compounds against a variety of biological targets to identify "hit" compounds with desired activities. nih.gov

Future efforts should focus on screening these novel thiazole derivatives in a wide range of academic research assays. This could include screening for activity against various enzymes, receptors, or cell lines to identify potential probes for studying biological pathways. The thiazole scaffold is known to be a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govnih.gov Therefore, libraries derived from 4-Thiazolemethanol, 5-ethynyl- are promising starting points for the discovery of new research tools and potential therapeutic leads. The focus of this screening should remain within the academic research domain, exploring fundamental biological processes rather than clinical development.

Q & A

Q. What synthetic methodologies are most effective for preparing 4-thiazolemethanol derivatives, and how can reaction conditions be optimized?

The synthesis of 4-thiazolemethanol derivatives typically involves cyclocondensation reactions using thiosemicarbazides, chloroacetic acid, and ketones or aldehydes. For example, refluxing a mixture of 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and an oxo-compound in DMF/acetic acid (1:2 v/v) for 2 hours yields 4-thiazolidinones . Optimization includes adjusting stoichiometry (e.g., 1:1:2 molar ratios), solvent polarity (DMF enhances nucleophilicity), and temperature (reflux at ~100°C). Post-synthesis purification via recrystallization (DMF/ethanol) ensures product homogeneity .

Q. What analytical techniques are critical for confirming the structure and purity of 4-thiazolemethanol derivatives?

Key techniques include:

- 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing ethynyl vs. vinyl protons).

- FT-IR : Identifies functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for ethynyl groups).

- HPLC : Validates purity (>95% by area normalization) and monitors byproducts .

- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks and fragmentation patterns .

Q. Table 1: Analytical Methods for Structural Confirmation

| Technique | Key Application | Example Data |

|---|---|---|

| 1H NMR | Proton environment mapping | δ 2.5 (s, 1H, C≡CH) |

| FT-IR | Functional group identification | 2102 cm⁻¹ (C≡C stretch) |

| HPLC (C18 column) | Purity assessment | Retention time: 8.2 min; Area: 98% |

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the biological potential of 5-ethynyl-substituted 4-thiazolemethanol derivatives?

Molecular docking requires:

- Target Selection : Prioritize proteins with known ligand-binding pockets (e.g., kinases, GPCRs).

- Ligand Preparation : Optimize 3D structures of derivatives using software like AutoDock Vina (minimized energy conformers).

- Docking Parameters : Grid box size (20 ų) centered on active sites, exhaustiveness set to 20 for accuracy .

- Validation : Compare docking scores (ΔG) with known inhibitors. For example, a derivative with ΔG = -9.2 kcal/mol may indicate stronger binding than a reference compound (ΔG = -7.5 kcal/mol) .

Q. What strategies resolve contradictions in spectral data for ethynyl-substituted thiazoles?

Discrepancies in NMR/IR data often arise from:

- Tautomerism : Ethynyl groups may exhibit keto-enol tautomerism, altering peak positions. Use deuterated solvents (DMSO-d6) to stabilize dominant forms .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange (e.g., coalescence temperatures for rotating substituents) .

- X-ray Crystallography : Resolve ambiguous structures via single-crystal analysis (e.g., C≡C bond length: ~1.20 Å) .

Q. How do substituents on the thiazole ring influence physicochemical properties and bioactivity?

Structure-activity relationship (SAR) studies show:

- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or ethynyl (-C≡CH) groups enhance metabolic stability but reduce solubility. LogP increases by ~0.5 units per EWG .

- Hydrophilic Substituents : Hydroxymethyl (-CH₂OH) improves aqueous solubility (e.g., 2.3 mg/mL vs. 0.8 mg/mL for unsubstituted analogs) but may reduce membrane permeability .

- Biological Impact : Ethynyl groups in 5-position enhance kinase inhibition (IC50 = 0.8 μM vs. 5.2 μM for methyl analogs) .

Q. Table 2: Impact of Substituents on Key Properties

| Substituent | LogP | Solubility (mg/mL) | IC50 (μM) |

|---|---|---|---|

| -C≡CH | 2.1 | 1.2 | 0.8 |

| -CH₃ | 1.6 | 2.5 | 5.2 |

| -CH₂OH | 0.9 | 3.8 | 3.4 |

Q. What safety protocols are essential for handling ethynyl-substituted thiazoles during synthesis?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., acetylene gas byproducts).

- Waste Disposal : Segregate halogenated waste (e.g., chloroacetic acid byproducts) and treat via neutralization before disposal .

Q. How can researchers address reproducibility challenges in synthesizing 4-thiazolemethanol derivatives?

- Standardized Protocols : Document exact molar ratios (e.g., 1.2 eq. NaOAc for pH control) and solvent grades (e.g., anhydrous DMF).

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of ethynyl groups.

- Quality Control : Implement in-process HPLC checks at critical stages (e.g., post-cyclization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.